molecular formula C20H28N6O3S B12248254 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B12248254
M. Wt: 432.5 g/mol
InChI Key: LKOMIVVCILCESB-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a unique combination of functional groups, including imidazo[1,2-b]pyridazine, pyrazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Formation of the pyrazole ring: This can be synthesized through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Sulfonylation of the piperidine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H28N6O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H28N6O3S/c1-20(2,3)17-13-26-18(22-17)5-6-19(23-26)29-14-15-7-9-25(10-8-15)30(27,28)16-11-21-24(4)12-16/h5-6,11-13,15H,7-10,14H2,1-4H3

InChI Key

LKOMIVVCILCESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN(N=C4)C

Origin of Product

United States

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